3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylicacid
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Overview
Description
3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C7H9BrN2O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid typically involves the bromination of a pyrazole precursor. One common method involves the reaction of pyrazole with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of 3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing the production costs .
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted pyrazole derivatives.
Oxidation Reactions: Formation of pyrazole N-oxides.
Reduction Reactions: Formation of pyrazole alcohols or aldehydes.
Scientific Research Applications
3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the carboxylic acid group play crucial roles in binding to the target molecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
- 3-iodo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
- 3-fluoro-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
Uniqueness
3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The bromine atom also imparts specific electronic properties that can influence the compound’s reactivity and interactions with biological targets .
Properties
Molecular Formula |
C7H9BrN2O2 |
---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
5-bromo-2-propan-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H9BrN2O2/c1-4(2)10-5(7(11)12)3-6(8)9-10/h3-4H,1-2H3,(H,11,12) |
InChI Key |
YRCCVKUWOAFYRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)Br)C(=O)O |
Origin of Product |
United States |
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